molecular formula C11H13FO2 B13166270 2-(4-Fluorophenoxy)cyclopentan-1-ol

2-(4-Fluorophenoxy)cyclopentan-1-ol

Cat. No.: B13166270
M. Wt: 196.22 g/mol
InChI Key: DDLLKRKFHSYJSH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound is characterized by a cyclopentanol core substituted with a 4-fluorophenoxy group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenoxy)cyclopentanone.

    Reduction: Formation of 2-(4-Fluorophenoxy)cyclopentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenoxy)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)cyclopentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can influence various biochemical pathways. The presence of the fluorophenoxy group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)cyclopentan-1-ol is unique due to the combination of the cyclopentanol core and the fluorophenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(4-fluorophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2

InChI Key

DDLLKRKFHSYJSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=C(C=C2)F)O

Origin of Product

United States

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